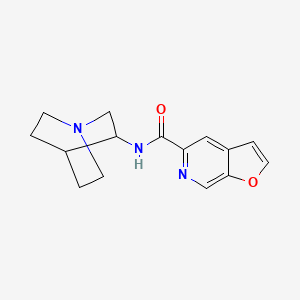
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide is a novel compound that has garnered significant attention in the scientific community. This compound is known for its potential therapeutic applications, particularly as an agonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR). It has been identified as a potential treatment for cognitive deficits in schizophrenia .
Métodos De Preparación
The synthesis of (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide involves several steps. The synthetic route typically begins with the preparation of the furo[2,3-c]pyridine core, followed by the introduction of the azabicyclo[2.2.2]octane moiety. The final step involves the formation of the carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of α7 nAChR agonists.
Biology: The compound is employed in research to understand the role of α7 nAChR in various biological processes.
Medicine: It has potential therapeutic applications in treating cognitive deficits associated with schizophrenia.
Industry: The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide involves its interaction with the α7 neuronal nicotinic acetylcholine receptor. As an agonist, it binds to the receptor and activates it, leading to a cascade of intracellular events that enhance cognitive function. The compound’s ability to penetrate the brain rapidly and its high oral bioavailability make it particularly effective in vivo .
Comparación Con Compuestos Similares
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide is unique compared to other similar compounds due to its high selectivity and potency as an α7 nAChR agonist. Similar compounds include:
PHA-543,613: Another α7 nAChR agonist with similar properties but different structural features.
ABBF: A compound with a similar mechanism of action but distinct chemical structure
This compound’s unique structure and properties make it a valuable tool in both research and therapeutic applications.
Propiedades
Número CAS |
478149-46-1 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
N-(1-azabicyclo[2.2.2]octan-3-yl)furo[2,3-c]pyridine-5-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19) |
Clave InChI |
IPKZCLGGYKRDES-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














